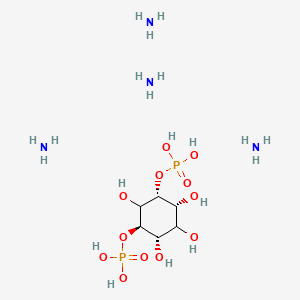
A-Lactose 1-phosphate barium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Lactose 1-phosphate barium salt is a chemical compound with the molecular formula C12H21BaO14P and a molecular weight of 557.59 g/mol . It is a derivative of lactose, a disaccharide sugar composed of glucose and galactose. This compound is primarily used in research and development settings, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Lactose 1-phosphate barium salt can be synthesized through the phosphorylation of lactose. The process involves the reaction of lactose with phosphoric acid in the presence of a barium salt. The reaction conditions typically include a controlled temperature and pH to ensure the selective phosphorylation of the lactose molecule .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Alpha-Lactose 1-phosphate barium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lactose and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving alphthis compound salt include acids, bases, and nucleophiles. The reaction conditions often involve specific pH levels and temperatures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of alphthis compound salt include lactose, phosphoric acid, and various substituted lactose derivatives .
Scientific Research Applications
Alpha-Lactose 1-phosphate barium salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Lactose 1-phosphate barium salt involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as lactose phosphorylase, to undergo phosphorylation and dephosphorylation processes. These reactions are crucial in the synthesis and breakdown of glycosylated molecules, which play significant roles in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Lactose 1-phosphate: Similar to alpha-Lactose 1-phosphate barium salt but without the barium ion.
Beta-Lactose 1-phosphate: An isomer of alpha-Lactose 1-phosphate with different spatial arrangement of atoms.
Lactose-6-phosphate: Another phosphorylated derivative of lactose with the phosphate group attached to a different position on the molecule.
Uniqueness
Alphthis compound salt is unique due to the presence of the barium ion, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in specific research applications where the barium ion’s properties are advantageous .
Properties
Molecular Formula |
C12H21BaO14P |
|---|---|
Molecular Weight |
557.59 g/mol |
IUPAC Name |
barium(2+);[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22);/q;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?;/m1./s1 |
InChI Key |
NPJFAEZSRDFUIM-RMLOYCLMSA-L |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)

![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)








![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)

